Bis-(4-tert-butyl-phenyl)-methanone
Overview
Description
Bis-(4-tert-butyl-phenyl)-methanone is a chemical compound that is part of a broader class of organic molecules characterized by the presence of tert-butyl groups attached to a phenyl ring, which is further linked to a methanone moiety. This structural motif is common in various synthetic compounds and can be found in different contexts, including coordination chemistry, organic synthesis, and materials science.
Synthesis Analysis
The synthesis of compounds related to bis-(4-tert-butyl-phenyl)-methanone involves various strategies. For instance, a one-pot synthesis method has been developed for the efficient production of 4-(tert-butyl)-1H-pyrrol-3-ylmethanone using acetophenone and trimethylacetaldehyde, showcasing the versatility of tert-butyl-phenyl structures in organic synthesis . Additionally, the synthesis of bis(4-tert-butylphenyl)aminoxyl through the oxidation of corresponding amines and hydroxylamines with H2O2/WO4^2− in methanol at 65°C has been reported, indicating the reactivity of tert-butyl-phenyl compounds under oxidative conditions .
Molecular Structure Analysis
The molecular structure of compounds containing the bis-(4-tert-butyl-phenyl)-methanone motif can be quite complex. For example, the synthesis and structural characterization of a zinc coordination polymer assembled from bis(4-(1H-imidazol-1-yl)phenyl)methanone and phthalic acid revealed a distorted octahedral geometry around the zinc ion, with the ligand acting as a bridge to form looped chains . This highlights the ability of bis-(4-tert-butyl-phenyl)-methanone derivatives to participate in the formation of intricate molecular architectures.
Chemical Reactions Analysis
The chemical reactivity of bis-(4-tert-butyl-phenyl)-methanone derivatives can be inferred from related compounds. For instance, the reaction of bis(dimethylamino)-tert-butoxymethane with azines of aromatic aldehydes leads to the formation of ketene aminals, indicating that tert-butyl-phenyl compounds can undergo complex transformations to yield a variety of functional groups . Moreover, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol involves Grignard reagents, suggesting that bis-(4-tert-butyl-phenyl)-methanone derivatives might also be amenable to Grignard reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-(4-tert-butyl-phenyl)-methanone derivatives can be diverse. For example, the antibacterial and antifungal activities of bis(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone have been evaluated, demonstrating the biological relevance of such compounds . Additionally, the fluorescent properties of a zinc coordination polymer with bis(4-(1H-imidazol-1-yl)phenyl)methanone have been investigated, revealing potential applications in materials science . These studies suggest that bis-(4-tert-butyl-phenyl)-methanone and its derivatives may possess a range of useful physical and chemical properties.
Scientific Research Applications
Thermally Activated Delayed Fluorescence (TADF) Emitters
Bis-(4-tert-butyl-phenyl)-methanone derivatives have been extensively researched for their application in Thermally Activated Delayed Fluorescence (TADF) emitters. These compounds are notable for their high thermal stability, blue emissions, and high photoluminescence quantum yields, making them ideal for display and lighting applications. For instance, various derivatives such as 4BPy-mDTC and BP-mDTC have shown remarkable efficiencies in electroluminescent devices, showcasing their potential in OLED technology (Rajamalli et al., 2017).
Synthesis and Characterization of Derivatives
Research has been conducted on the novel synthesis and spectral characterization of bis-(4-tert-butyl-phenyl)-methanone derivatives. These derivatives have been analyzed using various techniques like FT-IR, NMR, and DFT calculations, revealing insights into their molecular structures and properties (Enbaraj et al., 2021).
Antibacterial and Antifungal Activities
Some studies have explored the antibacterial and antifungal activities of bis-(4-tert-butyl-phenyl)-methanone derivatives. These studies include synthesis, physical characterization, and evaluation of their antimicrobial properties, offering potential applications in medicinal chemistry (Jalbout et al., 2006).
Antioxidant Properties
Research into the antioxidant properties of bis-(4-tert-butyl-phenyl)-methanone derivatives has been conducted, demonstrating their effectiveness in various assays. These studies suggest potential applications of these derivatives as stabilizers or antioxidants in different fields (Balaydın et al., 2010).
Crystal Structure and Coordination Polymers
The crystal structure of bis-(4-tert-butyl-phenyl)-methanone derivatives has been a subject of interest, leading to a better understanding of their molecular geometry and potential applications in coordination chemistry (Wang et al., 2017).
Application in Memory Devices
Innovative applications in memory devices have been explored using bis-(4-tert-butyl-phenyl)-methanone derivatives. For instance, hyperbranched polyimide incorporating these derivatives has demonstrated potential for use in nonvolatile bipolar write-once-read-many-times memory devices (Tan et al., 2017).
properties
IUPAC Name |
bis(4-tert-butylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O/c1-20(2,3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4,5)6/h7-14H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPFOBWIQVHZMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374146 | |
Record name | Bis(4-tert-butylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-tert-butylphenyl)methanone | |
CAS RN |
15796-82-4 | |
Record name | Bis(4-tert-butylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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